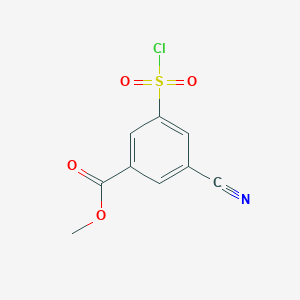
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate is an organic compound with the molecular formula C9H6ClNO4S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a cyano group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate can be synthesized through a multi-step process. One common method involves the chlorosulfonation of methyl 5-cyanobenzoate. The reaction typically uses chlorosulfonic acid as the chlorosulfonating agent. The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity. The product is then purified through techniques such as recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.
Reduction: Reduction of the chlorosulfonyl group can yield the corresponding thiol or sulfide derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Hydrolysis Agents: Water or aqueous bases such as sodium hydroxide are used for hydrolysis reactions.
Reducing Agents: Reducing agents like tin(II) chloride (SnCl2) are employed for reduction reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from hydrolysis.
Thiols/Sulfides: Formed from reduction reactions.
Scientific Research Applications
Methyl 3-(chlorosulfonyl)-5-cyanobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-(chlorosulfonyl)-5-cyanobenzoate involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .
Comparison with Similar Compounds
Similar Compounds
- **6-Chlorosul
Methyl 3-(chlorosulfonyl)benzoate: Lacks the cyano group but shares the chlorosulfonyl functionality.
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Contains a thiophene ring instead of a benzene ring.
Properties
Molecular Formula |
C9H6ClNO4S |
|---|---|
Molecular Weight |
259.67 g/mol |
IUPAC Name |
methyl 3-chlorosulfonyl-5-cyanobenzoate |
InChI |
InChI=1S/C9H6ClNO4S/c1-15-9(12)7-2-6(5-11)3-8(4-7)16(10,13)14/h2-4H,1H3 |
InChI Key |
VHAZSXWNSZWVFI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















